molecular formula C8H10N2O3 B13936163 Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate

Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B13936163
M. Wt: 182.18 g/mol
InChI Key: NXLNIFYXCKAXQJ-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of pyrazole synthesis, such as the use of efficient catalysts and scalable reaction conditions, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other pyrazole derivatives

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 3-cyclopropyl-4-hydroxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)6-7(11)5(9-10-6)4-2-3-4/h4,11H,2-3H2,1H3,(H,9,10)

InChI Key

NXLNIFYXCKAXQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2CC2)O

Origin of Product

United States

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